5-(Naphthalen-1-yl)oxazol-2-amine
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Overview
Description
5-(Naphthalen-1-yl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring fused with a naphthalene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring, characterized by its nitrogen and oxygen atoms, is known for its biological activity and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)oxazol-2-amine typically involves the cyclization of naphthyl-substituted amides or nitriles. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) as key intermediates . This reaction proceeds under mild conditions and offers high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted oxazoles, oxazolines, and various functionalized derivatives that can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
5-(Naphthalen-1-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Benzoxazole: Features a fused benzene and oxazole ring, offering distinct chemical properties.
Properties
Molecular Formula |
C13H10N2O |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H10N2O/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) |
InChI Key |
RTKUGSSNEWHBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)N |
Origin of Product |
United States |
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